REACTION_SMILES
|
[CH3:20][OH:21].[CH3:23][CH2:24][O:25][C:26]([CH3:27])=[O:28].[N+:1]([O-:2])(=[O:3])[c:4]1[c:5]2[cH:6][cH:7][n:8]([CH:15]([C:16](=[O:17])[NH2:18])[CH3:19])[c:9](=[O:14])[c:10]2[cH:11][cH:12][cH:13]1.[Pd:22]>>[NH2:1][c:4]1[c:5]2[cH:6][cH:7][n:8]([CH:15]([C:16](=[O:17])[NH2:18])[CH3:19])[c:9](=[O:14])[c:10]2[cH:11][cH:12][cH:13]1
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
CC(C(N)=O)n1ccc2c([N+](=O)[O-])cccc2c1=O
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C(N)=O)n1ccc2c([N+](=O)[O-])cccc2c1=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Pd]
|
Name
|
CC(C(N)=O)n1ccc2c(N)cccc2c1=O
|
Type
|
product
|
Smiles
|
CC(C(N)=O)n1ccc2c(N)cccc2c1=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:20][OH:21].[CH3:23][CH2:24][O:25][C:26]([CH3:27])=[O:28].[N+:1]([O-:2])(=[O:3])[c:4]1[c:5]2[cH:6][cH:7][n:8]([CH:15]([C:16](=[O:17])[NH2:18])[CH3:19])[c:9](=[O:14])[c:10]2[cH:11][cH:12][cH:13]1.[Pd:22]>>[NH2:1][c:4]1[c:5]2[cH:6][cH:7][n:8]([CH:15]([C:16](=[O:17])[NH2:18])[CH3:19])[c:9](=[O:14])[c:10]2[cH:11][cH:12][cH:13]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
CC(C(N)=O)n1ccc2c([N+](=O)[O-])cccc2c1=O
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C(N)=O)n1ccc2c([N+](=O)[O-])cccc2c1=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Pd]
|
Name
|
CC(C(N)=O)n1ccc2c(N)cccc2c1=O
|
Type
|
product
|
Smiles
|
CC(C(N)=O)n1ccc2c(N)cccc2c1=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |